Physicochemical Differentiation: Lipophilicity and Predicted ADME Compared to N1-Methyl and N1-Isopropyl Analogs
The target compound's N1-ethyl substituent provides a calculated logP (XlogP) of approximately 1.5, which is intermediate between the N1-methyl analog (1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, XlogP 1.1) and the N1-isopropyl analog (1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole) . This moderate lipophilicity can be critical for balancing passive permeability and aqueous solubility, a key determinant in early drug discovery. The topological polar surface area (TPSA) remains constant at 35.1 Ų across these three analogs, highlighting that the lipophilicity shift is the primary differentiating factor for membrane passage.
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP ≈ 1.5 (predicted) |
| Comparator Or Baseline | 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: XlogP 1.1; 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: XlogP > 1.5 (predicted) |
| Quantified Difference | Target compound XlogP is ~0.4 units higher than the dimethyl analog and lower than the isopropyl analog. |
| Conditions | Predicted using XlogP3 algorithm; TPSA 35.1 Ų for all three. |
Why This Matters
For procurement decisions, this intermediate lipophilicity may offer an improved balance between solubility and permeability relative to its closest analogs, directly influencing formulation strategies and hit-to-lead progression.
